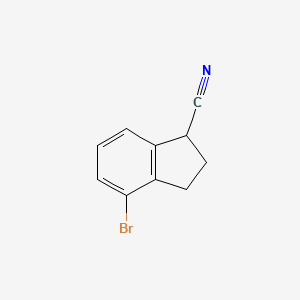
1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
化学反应分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
科学研究应用
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid involves its ability to act as a protecting group for the piperidine nitrogen. This allows for selective reactions to occur at other positions on the molecule without affecting the nitrogen. The Boc group can be easily removed under acidic conditions, revealing the free amine for further reactions .
相似化合物的比较
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-piperidinecarboxylic acid
- 1-Boc-piperidine-3-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts additional reactivity and functionality to the molecule. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .
属性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
3-(2-hydroxypropan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-7-14(9-15,10(16)17)13(4,5)19/h19H,6-9H2,1-5H3,(H,16,17) |
InChI 键 |
SSJGAUKIBKLINO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)




![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)







